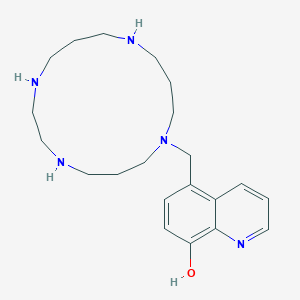

5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is a complex organic compound that features a quinoline moiety linked to a macrocyclic tetraamine. This compound is notable for its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of both the quinoline and tetraazacyclopentadecane units endows the molecule with unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Macrocycle Formation: The tetraazacyclopentadecane unit is usually synthesized separately. This can be achieved through the cyclization of linear tetraamines using reagents like formaldehyde and formic acid.

Coupling Reaction: The final step involves the coupling of the quinoline derivative with the macrocyclic tetraamine. This can be done using a variety of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The quinoline moiety can undergo oxidation reactions, typically forming quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In coordination chemistry, 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol serves as a ligand that can form stable complexes with metal ions

Biology and Medicine

The compound’s ability to chelate metal ions makes it a candidate for use in medicinal chemistry, particularly in the development of metal-based drugs

Industry

In industrial applications, the compound can be used as a corrosion inhibitor for metals, leveraging its ability to form protective films on metal surfaces.

Mechanism of Action

The mechanism by which 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol exerts its effects is primarily through its ability to chelate metal ions. The quinoline moiety and the tetraazacyclopentadecane unit work together to form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or surface protection in industrial applications.

Comparison with Similar Compounds

Similar Compounds

Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic tetraamine, but with a smaller ring size.

8-Hydroxyquinoline: A simpler quinoline derivative without the macrocyclic tetraamine unit.

Uniqueness

5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is unique due to the combination of the quinoline and macrocyclic tetraamine units. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.

Biological Activity

5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol, also known by its CAS number 918907-60-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H33N5O, with a molecular weight of 371.5 g/mol. Its structure features a quinoline moiety linked to a tetraazacyclopentadecane chain, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H33N5O |

| Molecular Weight | 371.5 g/mol |

| LogP | - |

| Polar Surface Area (PSA) | 72.45 Ų |

Research indicates that compounds with quinoline structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of this compound may be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : Studies suggest that quinoline-based compounds can induce apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in PubMed highlighted the effectiveness of natural 2-quinolinones against several bacterial strains, suggesting that synthetic derivatives like this compound could exhibit similar properties .

- Anticancer Activity : Research conducted on related quinoline compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The structural modifications in this compound may enhance its interaction with cancer cell receptors .

- Inflammation Modulation : Inflammatory models have shown that quinoline derivatives can reduce the production of nitric oxide and other inflammatory mediators . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Properties

CAS No. |

918907-60-5 |

|---|---|

Molecular Formula |

C21H33N5O |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

5-(1,4,8,12-tetrazacyclopentadec-8-ylmethyl)quinolin-8-ol |

InChI |

InChI=1S/C21H33N5O/c27-20-7-6-18(19-5-1-12-25-21(19)20)17-26-15-3-10-22-8-2-9-23-13-14-24-11-4-16-26/h1,5-7,12,22-24,27H,2-4,8-11,13-17H2 |

InChI Key |

QQAISVITWCCCIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCCN(CCCNCCNC1)CC2=C3C=CC=NC3=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.